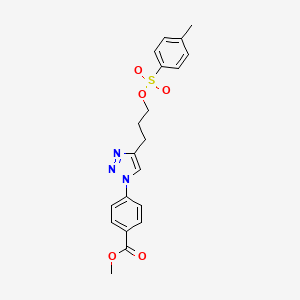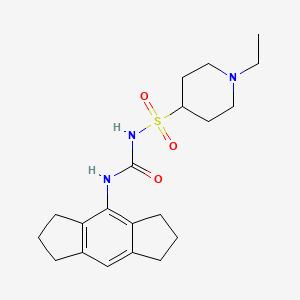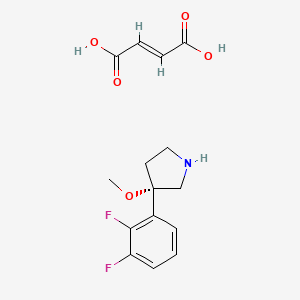
Pirepemat fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IRL752 (fumarate), also known as Pirepemat fumarate, is a cortical-preferring catecholamine transmission- and cognition-promoting agent. It is primarily used in the study of Parkinson’s disease and other neurodegenerative disorders. The compound exhibits strong in vitro affinities for serotonin and norepinephrine-related targets, making it a promising candidate for modulating neurotransmitter system dysfunctions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRL752 (fumarate) involves the preparation of (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine. This compound is synthesized through a series of regioselective reactions, including the formation of a Schiff base followed by reduction to yield the final product . The reaction conditions typically involve the use of methylamine and other reagents under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of IRL752 (fumarate) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
IRL752 (fumarate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy and difluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
IRL752 (fumarate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying regioselective reactions and neurotransmitter modulation.
Biology: Investigated for its effects on neurotransmitter systems and gene expression in various biological models.
Medicine: Explored as a potential therapeutic agent for Parkinson’s disease, dementia, and other neurodegenerative disorders. .
Industry: Utilized in the development of new pharmaceuticals targeting neurotransmitter-related disorders.
Mechanism of Action
IRL752 (fumarate) exerts its effects by modulating the transmission of catecholamines, particularly serotonin and norepinephrine. The compound enhances cortical catecholamine output, leading to improved cognitive functions and neurotransmitter balance. The molecular targets include serotonin receptors and norepinephrine transporters, which play crucial roles in neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
IRL790: Another compound used in the study of Parkinson’s disease with a different mechanism of action.
L-DOPA: A well-known treatment for Parkinson’s disease that increases dopamine levels in the brain.
Selegiline: A monoamine oxidase inhibitor used to treat symptoms of Parkinson’s disease by preventing the breakdown of dopamine
Uniqueness of IRL752 (fumarate)
IRL752 (fumarate) is unique in its cortical-preferring action, which selectively enhances catecholamine transmission in the cortex without significantly affecting subcortical regions. This selective action makes it a promising candidate for treating cognitive deficits and motor dysfunctions associated with neurodegenerative disorders .
Properties
Molecular Formula |
C15H17F2NO5 |
|---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine |
InChI |
InChI=1S/C11H13F2NO.C4H4O4/c1-15-11(5-6-14-7-11)8-3-2-4-9(12)10(8)13;5-3(6)1-2-4(7)8/h2-4,14H,5-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-;/m1./s1 |
InChI Key |
FHXIIHXNSWGBPV-KGLGULAYSA-N |
Isomeric SMILES |
CO[C@@]1(CCNC1)C2=C(C(=CC=C2)F)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1(CCNC1)C2=C(C(=CC=C2)F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


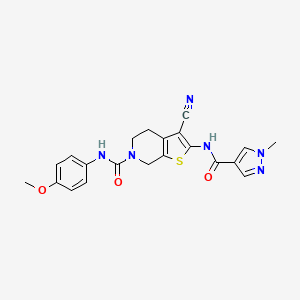
![4-[[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10829338.png)
![4-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B10829347.png)
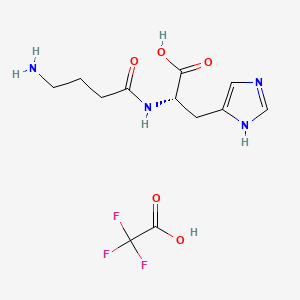

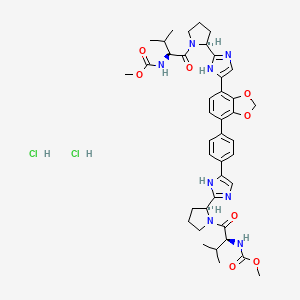
![64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44-tetrahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B10829367.png)
![2-methyl-N-[[1-(4-phenylpiperazin-1-yl)cyclohexyl]methyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B10829372.png)
![3-[2-[(4-Fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one;methane;hydrate](/img/structure/B10829382.png)
![(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide;methane](/img/structure/B10829384.png)

![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide](/img/structure/B10829399.png)
